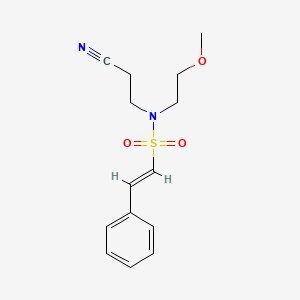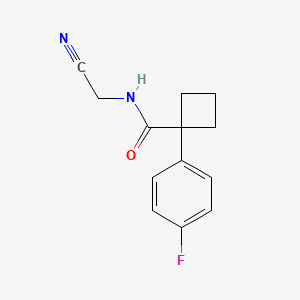
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide, also known as ABP-700, is a novel drug compound that has gained significant attention in the scientific community. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for degrading the endocannabinoid anandamide. The inhibition of FAAH by ABP-700 leads to an increase in anandamide levels, which has been linked to a range of physiological effects.
作用机制
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a selective inhibitor of FAAH, which is responsible for degrading the endocannabinoid anandamide. By inhibiting FAAH, this compound leads to an increase in anandamide levels, which has been linked to a range of physiological effects. Anandamide is an endogenous cannabinoid that binds to the same receptors as THC, the active compound in cannabis. Anandamide has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical models, this compound has been found to increase anandamide levels in the brain and peripheral tissues. This increase in anandamide levels has been linked to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, this compound has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is its selectivity for FAAH. This selectivity allows for a more targeted approach to increasing anandamide levels, which may lead to fewer side effects compared to other compounds that affect multiple targets. Additionally, this compound has been shown to have good pharmacokinetic properties, which make it suitable for oral administration.
One limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings. Additionally, the effects of this compound may be influenced by genetic and environmental factors, which may limit its effectiveness in certain populations.
未来方向
There are several potential future directions for research on N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, inflammation, anxiety, depression, and cognitive disorders. Additionally, further research is needed to understand the long-term effects of this compound on anandamide levels and its potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
合成方法
The synthesis of N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide involves several steps, starting with the reaction of 4-fluorobenzyl cyanide with cyclobutanone to form N-(4-fluorophenyl)cyclobutanecarboxamide. This intermediate is then reacted with chloroacetonitrile to form this compound. The final product is purified using column chromatography.
科学研究应用
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, this compound has been found to improve cognitive function and memory in animal models. These findings suggest that this compound may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, depression, and cognitive disorders.
属性
IUPAC Name |
N-(cyanomethyl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-4-2-10(3-5-11)13(6-1-7-13)12(17)16-9-8-15/h2-5H,1,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMAZQQLKGJNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)

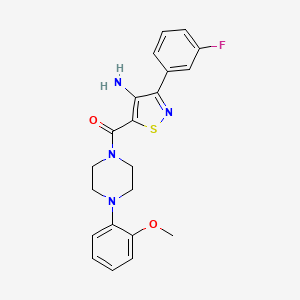
![7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2676741.png)
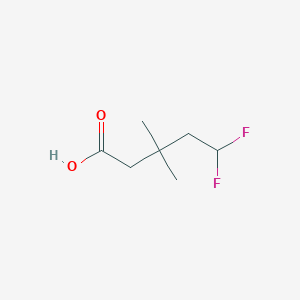
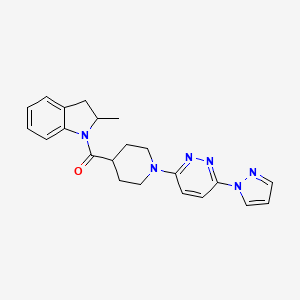
![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![(3-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2676749.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)
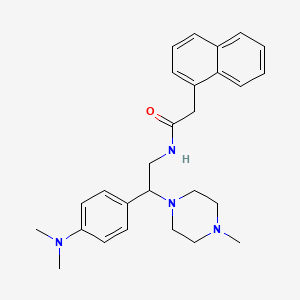
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)
